molecular formula C17H13BrN2O3S B7729851 (5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B7729851
M. Wt: 405.3 g/mol
InChI Key: CCAKIMIEUGDSNT-NVNXTCNLSA-N
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Description

(5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound with a complex structure It features a thiazole ring, a brominated aniline group, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the brominated aniline and hydroxy-methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a de-brominated thiazole compound.

Scientific Research Applications

(5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-(3-fluoroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-(3-iodoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets compared to its chloro, fluoro, or iodo analogs.

Properties

IUPAC Name

(5Z)-2-(3-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-23-14-7-10(5-6-13(14)21)8-15-16(22)20-17(24-15)19-12-4-2-3-11(18)9-12/h2-9,21H,1H3,(H,19,20,22)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAKIMIEUGDSNT-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC(=CC=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC(=CC=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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